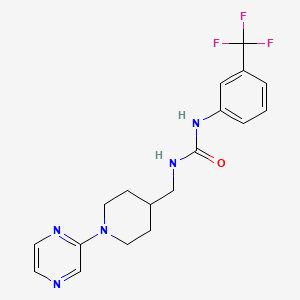

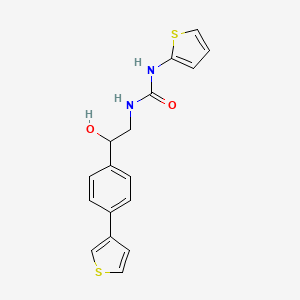

![molecular formula C21H20N8O3 B2679593 N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 2309348-33-0](/img/structure/B2679593.png)

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . The compound has a molecular weight of 281.32 .

Synthesis Analysis

The synthesis of similar compounds involves the use of synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . For example, a series of 3-alkyl/aryl-7/9-methyl-10,10a-dihydroindeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized by the cycloconsensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile .Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . It has a boiling point of 200-201°C .科学的研究の応用

Supramolecular Assemblies and Hydrogen-bonded Networks

The study by Fonari et al. (2004) explores the dihydropyrimidine-2,4-(1H,3H)-dione functionality, highlighting its role in forming novel crown-containing hydrogen-bonded supramolecular assemblies. Two novel pyrimidine derivatives were synthesized and investigated for their ability to co-crystallize with 1,10-diaza-18-crown-6, forming 2D and 3D networks through extensive hydrogen bonding. This research underscores the utility of pyrimidine derivatives in constructing complex supramolecular structures, which could be relevant for materials science and nanotechnology applications (Fonari et al., 2004).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potentials of certain pyrimidine derivatives are discussed in the work of Riyadh (2011). Novel N-arylpyrazole-containing enaminones were synthesized and shown to exhibit antitumor and antimicrobial activities, demonstrating the therapeutic potential of pyrimidine derivatives beyond their use as conventional drugs (Riyadh, 2011).

Structural Analysis and Chemical Synthesis

Research by Elliott et al. (1998) on novel dihydropyrimidine compounds, prepared from 2-amino-1-butanol, presents an in-depth structural analysis via X-ray crystallography. Their findings offer insights into the stereochemistry and molecular structure of dihydropyrimidines, which are crucial for understanding their chemical behavior and potential applications in synthesis and design of novel compounds (Elliott et al., 1998).

Heterocyclic Chemistry and Drug Design

A study by Medwid et al. (1990) focuses on the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, identified as mediator release inhibitors. This research exemplifies the application of triazolopyrimidine derivatives in designing new therapeutic agents, potentially guiding future drug discovery efforts targeting a variety of diseases (Medwid et al., 1990).

Safety and Hazards

将来の方向性

The compound and its derivatives have profound importance in drug design, discovery, and development . They are being studied for their diverse pharmacological activities, and it is hoped that this research will aid in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

特性

IUPAC Name |

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N8O3/c1-13-23-24-17-8-9-18(25-29(13)17)27-11-15(12-27)26(2)19(30)16-10-22-21(32)28(20(16)31)14-6-4-3-5-7-14/h3-10,15H,11-12H2,1-2H3,(H,22,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZFQCGPDMHBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CNC(=O)N(C4=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

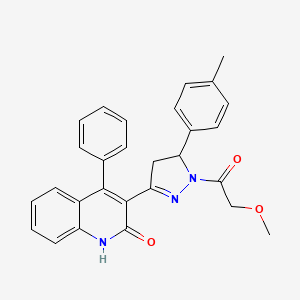

![N-(4-bromophenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2679510.png)

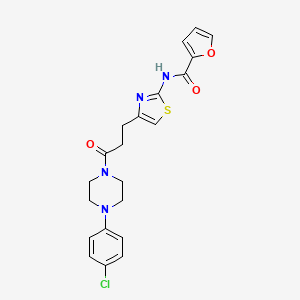

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2679512.png)

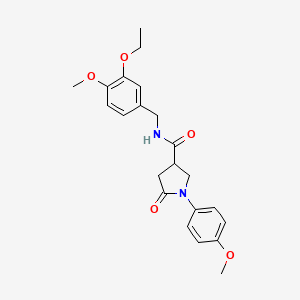

![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime](/img/structure/B2679514.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2679529.png)

![(Z)-3-[2-[(3-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2679530.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2679531.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-nitro-4-piperidin-1-ylbenzamide](/img/structure/B2679532.png)